Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
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Overview
Description
Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[4.5]decane ring system, which includes a 1,4-dioxane ring fused to a cyclohexane ring. The presence of an ethyl ester group and a methyl group further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the 1,4-dioxaspiro[4.5]decane intermediate. This intermediate is then reacted with ethyl chloroformate and a base to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid
Uniqueness
Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate stands out due to its unique spirocyclic structure and the presence of both an ethyl ester and a methyl group.
Properties
CAS No. |
76379-88-9 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-14-11(13)10-8-12(5-4-9(10)2)15-6-7-16-12/h3-8H2,1-2H3 |
InChI Key |
FYTVZFWAOGROIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC2(C1)OCCO2)C |
Origin of Product |
United States |
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